1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of two fluorine atoms on the phenyl ring and an aldehyde group at the fourth position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluoroaniline, which is obtained by fluorinating 1,3,5-trichlorobenzene and then aminating the intermediate fluorinated benzene with ammonia.
Formation of Triazole Ring: The 3,5-difluoroaniline undergoes a cycloaddition reaction with an appropriate alkyne and azide to form the triazole ring.
Introduction of Aldehyde Group: The final step involves the formylation of the triazole ring to introduce the aldehyde group at the fourth position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Reduction: 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-methanol
Substitution: Various substituted triazole derivatives depending on the nucleophile used
Scientific Research Applications
1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(3,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one.
Uniqueness: The presence of two fluorine atoms on the phenyl ring and the aldehyde group at the fourth position of the triazole ring confer unique chemical properties to the compound.
Properties
IUPAC Name |
1-(3,5-difluorophenyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O/c10-6-1-7(11)3-9(2-6)14-4-8(5-15)12-13-14/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXBGQDTFCVKCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N2C=C(N=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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